molecular formula C9H10N2O3S B1637363 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine CAS No. 852851-86-6

5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine

Cat. No. B1637363
M. Wt: 226.25 g/mol
InChI Key: FUXAZMZRMRYBFX-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine, or 5-ESBOA, is an organosulfur compound that has been studied for its potential applications in scientific research. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Chemical Properties

5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine is involved in the synthesis and study of various chemical compounds. For example, it has been used in the formation of sulfonyl aromatic alcohols through electrolysis of reactive dyes, indicating its potential in chemical transformations and applications in material science (Elizalde-González et al., 2012). Moreover, studies on benzoxazole derivatives emphasize their significance in developing novel compounds with potential light-harvesting properties, underscoring the role of such molecules in the advancement of organic electronic materials (Sheena Mary et al., 2019).

Antimicrobial and Anticancer Agents

Research has also explored the antimicrobial and anticancer potential of compounds synthesized from 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine. A study highlighted the design and synthesis of new lipophilic acetamide derivatives showing promising broad-spectrum antibacterial activity and appreciable antifungal activity, as well as their potential as anticancer agents (Ahmed et al., 2018). Another investigation on triazole derivatives synthesized from reactions involving amines demonstrated good to moderate antimicrobial activities against various test microorganisms, emphasizing the utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Pharmaceutical Applications

The pharmaceutical applications of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine derivatives are evident in their use as potential therapeutic agents. For instance, the synthesis of ethylated sulfonamides with a 1,4-Benzodioxane moiety has shown to be effective against various enzymes and bacterial strains, indicating their potential in drug development (Irshad et al., 2016).

Material Science and Catalysis

The compound has also found applications in material science and catalysis. Research on the electrochemically initiated oxidative amination of benzoxazoles using tetraalkylammonium halides as redox catalysts showcases the potential of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine derivatives in facilitating chemical reactions, which is crucial for the development of new materials and catalytic processes (Gao et al., 2014).

properties

IUPAC Name

5-ethylsulfonyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-15(12,13)6-3-4-8-7(5-6)11-9(10)14-8/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXAZMZRMRYBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294821
Record name 5-(Ethylsulfonyl)-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine

CAS RN

852851-86-6
Record name 5-(Ethylsulfonyl)-2-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852851-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulfonyl)-2-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ethanesulfonyl)-1,3-benzoxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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